molecular formula C5H7N5O B8644050 3,5-Diaminopyrazine-2-carboxamide

3,5-Diaminopyrazine-2-carboxamide

Cat. No. B8644050
M. Wt: 153.14 g/mol
InChI Key: RGMFASVFYNTVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03948895

Procedure details

A slurry consisting of 1.60 g of 3,5-diamino-6-carbamoylpyrazine, from Example 4, in 20 ml of 10% aqueous sodium hydroxide was heated at reflux for 2 hours, diluted to 100 ml with hot water and the resulting homogeneous solution was decolorized with Darco. Careful acidification to pH 1 gave a precipitate which was collected from the chilled solution by filtration. The collected material was washed twice, each time with small portions of water and methanol and dried yielding 0.92 g of 3,5-diaminopyrazinoic acid as a light powder, mp 169° (dec.).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([C:9](=[O:11])N)=[C:6]([NH2:8])[N:7]=1.C.[OH-:13].[Na+]>O>[NH2:8][C:6]1[C:5]([C:9]([OH:11])=[O:13])=[N:4][CH:3]=[C:2]([NH2:1])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC=1C=NC(=C(N1)N)C(N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Careful acidification to pH 1 gave a precipitate which
FILTRATION
Type
FILTRATION
Details
was collected from the chilled solution by filtration
WASH
Type
WASH
Details
The collected material was washed twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each time with small portions of water and methanol and dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(N1)N)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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